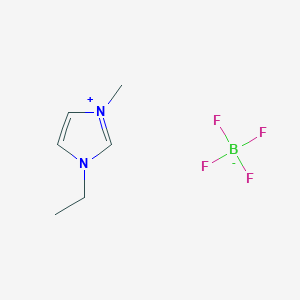

1-Ethyl-3-methylimidazolium tetrafluoroborate

概述

描述

1-Ethyl-3-methylimidazolium tetrafluoroborate is a room temperature ionic liquid. It is known for its unique properties such as high thermal stability, non-volatility, and high ionic conductivity. These characteristics make it a valuable compound in various scientific and industrial applications .

准备方法

1-Ethyl-3-methylimidazolium tetrafluoroborate can be synthesized by reacting 1-ethyl-3-methylimidazolium bromide with tetrafluoroboric acid. The reaction typically occurs under controlled conditions to ensure the purity and stability of the final product . Industrial production methods often involve large-scale synthesis using similar reaction pathways, with additional purification steps to meet the required specifications for various applications .

化学反应分析

Electrochemical Behavior

[EMIM]BF₄ exhibits high ionic conductivity (14.1 mS/cm at 25°C) , making it suitable for electrochemical applications:

| Property | Value (25°C) | Conditions | Source |

|---|---|---|---|

| Conductivity | 14.1 mS/cm | Pure ionic liquid | |

| Limiting molar conductivity | 85.6 S·cm²/mol | 0.001 M in DMF | |

| Activation enthalpy (ΔH‡) | 22.1 kJ/mol | Charge transport in DMF |

In N,N-dimethylformamide (DMF), slight ion association occurs (K<sub>A</sub> = 0.12 at 298 K), with Gibbs free energy of ion pair formation ΔG = −4.8 kJ/mol .

Catalytic Recycling in Dihydroxylation

[EMIM]BF₄ facilitates osmium(VIII) oxide recycling during olefin dihydroxylation, enabling efficient recovery of the catalyst .

Enzymatic Resolution

It serves as a reaction medium for the enzymatic resolution of homophenylalanine esters, achieving enantiomeric excess (>90%) under mild conditions .

Capillary Electrophoresis

As a non-aqueous electrolyte, it resolves phenolic compounds in grape seed extract with enhanced separation efficiency .

Polymer Depolymerization

[EMIM]BF₄ degrades nylon-66 into monomers:

-

Products : Dibenzoyl hexamethylene diamine (DBHMD) and adipic acid.

| Parameter | Value |

|---|---|

| Yield of DBHMD | 78% |

| Yield of adipic acid | 82% |

Lysozyme Destabilization

[EMIM]BF₄ reduces lysozyme’s thermal stability by disrupting hydrophobic interactions:

| Parameter | [EMIM]BF₄ (0.5 M) | Control (No IL) |

|---|---|---|

| Transition temp (T<sub>d</sub>) | 63.2°C | 66.6°C |

| Calorimetric ΔH | 405 kJ/mol | 432 kJ/mol |

Comparatively, [EMIM]BF₄ is more destabilizing than [EMIM] acetate due to stronger electrostatic interactions with lysozyme’s surface residues .

Comparison with Related Ionic Liquids

| Ionic Liquid | Anion | Key Difference |

|---|---|---|

| [EMIM]PF₆ | PF₆⁻ | Higher hydrophobicity |

| [BMIM]BF₄ | BF₄⁻ | Lower viscosity (η = 112 cP at 25°C) |

| [EMIM] acetate | CH₃COO⁻ | Enhanced hydrogen-bonding capacity |

[EMIM]BF₄’s balance of low viscosity and moderate polarity distinguishes it in solvent applications .

科学研究应用

Electrochemical Applications

Electrolyte in Batteries and Supercapacitors

EMIM-BF4 is utilized as an electrolyte in electrochemical devices, including batteries and supercapacitors. Its high ionic conductivity (approximately 14.1 mS/cm at 25 °C) makes it suitable for facilitating ion transport, which is critical for the efficiency of these devices. Studies have shown that ionic liquids like EMIM-BF4 can enhance the performance of lithium-ion batteries by improving charge/discharge rates and cycle stability .

Electrochromic Devices

Recent research indicates that EMIM-BF4-doped gel electrolytes have been developed for use in electrochromic devices. These gel electrolytes exhibit improved ionic conductivity and reduced anodic reaction potentials, thereby enhancing the performance of the electrochromic systems .

Biochemical Applications

Protein Stability and Aggregation Studies

EMIM-BF4 has been studied for its effects on protein stability, particularly lysozyme. Research findings indicate that the presence of EMIM-BF4 can significantly accelerate amyloid fibrillization in a dose-dependent manner, impacting the secondary structure of proteins . This property is crucial for understanding protein folding diseases and developing therapeutic strategies.

Solvent for Biochemical Reactions

As a solvent, EMIM-BF4 is effective in dissolving a wide range of organic and inorganic compounds. It has been used in capillary electrophoresis to resolve phenolic compounds from grape seed extracts, demonstrating its utility in analytical chemistry .

Material Science Applications

Synthesis of Nanomaterials

EMIM-BF4 serves as a medium for synthesizing various nanomaterials. Its ability to stabilize nanoparticles during synthesis allows for controlled growth and morphology of materials such as metal oxides and carbon nanotubes. This application is particularly relevant in catalysis and sensor development.

Catalytic Reactions

The compound has been employed as a solvent in catalytic reactions, enhancing reaction rates and selectivity. For instance, studies have demonstrated its effectiveness in facilitating reactions involving metal-organic frameworks (MOFs), where it acts as both a solvent and a catalyst .

Analytical Chemistry Applications

High-Performance Liquid Chromatography (HPLC)

EMIM-BF4 can be effectively separated using HPLC techniques. It has been analyzed using reverse-phase HPLC methods with mobile phases containing acetonitrile and phosphoric acid, showcasing its compatibility with various analytical procedures . This capability is essential for isolating impurities in preparative separation processes.

Environmental Applications

Recycling of Osmium

One notable application of EMIM-BF4 is in the recycling of osmium during the dihydroxylation of olefins with osmium(VIII) oxide. This process highlights the compound's role in sustainable chemistry practices by facilitating the recovery of precious metals from waste streams .

Comprehensive Data Table

| Application Area | Description | Key Findings/Notes |

|---|---|---|

| Electrochemistry | Used as an electrolyte in batteries and supercapacitors | High ionic conductivity enhances performance |

| Biochemistry | Affects protein stability; accelerates amyloid fibrillization | Impacts secondary structure of proteins |

| Material Science | Medium for synthesizing nanomaterials; enhances catalytic reactions | Stabilizes nanoparticles during synthesis |

| Analytical Chemistry | Effective in HPLC for separation; compatible with various analytical methods | Useful for isolating impurities |

| Environmental Chemistry | Facilitates recycling of osmium; promotes sustainable practices | Important for recovery of precious metals |

Case Studies

- Electrochromic Device Development : Research conducted by Tang et al. (2017) demonstrated that EMIM-BF4-doped gel electrolytes significantly improved the performance metrics of electrochromic devices by enhancing ionic conductivity while reducing reaction potentials .

- Protein Stability Research : A study published in the International Journal of Molecular Sciences explored how EMIM-BF4 influences lysozyme stability and aggregation dynamics, revealing critical insights into protein behavior under ionic liquid conditions .

- Nanomaterial Synthesis : Investigations into the use of EMIM-BF4 as a solvent for synthesizing metal oxides showed enhanced catalytic activity due to better solvation properties compared to traditional solvents .

作用机制

The mechanism of action of 1-Ethyl-3-methylimidazolium tetrafluoroborate involves its ability to stabilize ionic species and facilitate ion transport. It interacts with molecular targets through ionic interactions and hydrogen bonding, influencing various pathways in chemical and biological systems .

相似化合物的比较

1-Ethyl-3-methylimidazolium tetrafluoroborate is compared with other similar ionic liquids, such as:

- 1-Butyl-3-methylimidazolium tetrafluoroborate

- 1-Ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide

- 1-Butyl-3-methylimidazolium hexafluorophosphate

These compounds share similar properties but differ in their specific applications and performance characteristics. For example, 1-Butyl-3-methylimidazolium tetrafluoroborate has a longer alkyl chain, which can influence its solubility and viscosity .

生物活性

1-Ethyl-3-methylimidazolium tetrafluoroborate (EMIM-BF4) is a room temperature ionic liquid (RTIL) that has garnered attention for its unique properties and potential applications in various fields, including biochemistry and pharmacology. This article delves into the biological activity of EMIM-BF4, focusing on its effects on protein stability, enzyme activity, and potential toxicity.

EMIM-BF4 is an imidazolium-based ionic liquid characterized by its low volatility and high thermal stability, making it an attractive solvent for various chemical reactions and processes. Its unique properties enable it to interact with biological macromolecules, influencing their stability and activity.

2. Effects on Protein Stability and Amyloid Aggregation

Recent studies have demonstrated that EMIM-BF4 significantly affects the stability of proteins, particularly lysozyme. The presence of EMIM-BF4 has been shown to accelerate amyloid fibrillization in a dose-dependent manner.

2.1 Kinetics of Lysozyme Fibrillization

The kinetics of lysozyme amyloid formation were assessed using Thioflavin T (ThT) fluorescence assays. The results indicated that:

- In the absence of ionic liquids, no fibrils were formed over a prolonged period.

- The addition of EMIM-BF4 reduced the lag phase duration and increased the rate of fibril elongation.

- At concentrations of 0.5%, 1%, and 5% (v/v), EMIM-BF4 promoted the formation of lysozyme fibrils more effectively than other ionic liquids tested, such as EMIM-acetate .

2.2 Structural Analysis of Fibrils

The secondary structure analysis revealed that fibrils formed in the presence of EMIM-BF4 exhibited a more complex architecture compared to those formed in other ionic liquids. The content of β-sheet conformations was higher in fibrils formed with EMIM-BF4, indicating a potential influence on protein hydration and hydrophobic interactions .

3.1 Enzyme Activity Inhibition

EMIM-BF4 has been evaluated for its inhibitory effects on elastase enzyme activity. The effective concentration (EC50) values were determined, revealing that:

- The EC50 for EMIM-BF4 was found to be within a range that indicates moderate toxicity towards elastase .

- Comparatively, other ionic liquids showed varying degrees of toxicity, with EMIM-BF4 being less toxic than some alternatives but still presenting significant inhibitory effects at higher concentrations .

3.2 Toxicity Studies

Studies have shown that exposure to ionic liquids can adversely affect microbial communities and soil enzyme activities. For instance:

- The toxicity of EMIM-BF4 was assessed in soil environments, where it demonstrated negative impacts on microbial diversity and enzyme activities at concentrations as low as 1 mg/kg .

- These findings suggest that while EMIM-BF4 has beneficial applications in biochemical processes, its environmental impact requires careful consideration.

4. Summary of Findings

The biological activity of this compound highlights both its potential applications and risks associated with its use:

5. Conclusion

EMIM-BF4 exhibits significant biological activity influencing protein stability and enzymatic functions while presenting certain toxicological risks in environmental contexts. Further research is necessary to fully understand its mechanisms of action and to explore safer applications in biotechnology and pharmacology.

属性

IUPAC Name |

1-ethyl-3-methylimidazol-3-ium;tetrafluoroborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N2.BF4/c1-3-8-5-4-7(2)6-8;2-1(3,4)5/h4-6H,3H2,1-2H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUNYTRQQXKCRTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.CCN1C=C[N+](=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11BF4N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2049218 | |

| Record name | 1-Ethyl-3-methylimidazolium tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2049218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143314-16-3 | |

| Record name | 1-Ethyl-3-methylimidazolium tetrafluoroborate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=143314-16-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Ethyl-3-methylimidazolium tetrafluoroborate (for molten salt) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143314163 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Ethyl-3-methylimidazolium tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2049218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-ethyl-3-methyl-1H-imidazol-3-ium tetrafluoroborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.196.838 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 1-ethyl-3-methylimidazolium tetrafluoroborate?

A1: The molecular formula of [EMIM][BF4] is C6H11BF4N2, and its molecular weight is 197.96 g/mol.

Q2: Are there any computational studies on the structure of [EMIM][BF4]?

A2: Yes, density functional theory (DFT) calculations have been used to optimize the 3D molecular structure of [EMIM][BF4] and study its vibrational frequencies. These studies indicate the presence of hydrogen bonds between the cation and anion of [EMIM][BF4]. []

Q3: What is the thermal stability of [EMIM][BF4]?

A3: [EMIM][BF4] exhibits high thermal stability, remaining in a gel phase up to 125 °C when incorporated into a specific gel polymer electrolyte. []

Q4: How does [EMIM][BF4] behave under high pressure?

A4: [EMIM][BF4] can be superpressed without crystallization up to ~7 GPa. Above 2.8 GPa, it behaves as a superpressurized glass. Notably, the alkyl chain of the [EMIM]+ cation undergoes significant perturbation under high pressure, while the imidazolium ring remains relatively unaffected. [, ]

Q5: Can [EMIM][BF4] be used as a catalyst?

A5: Yes, [EMIM][BF4] has shown catalytic activity in the Biginelli reaction for synthesizing dihydropyrimidinones (DHPMs). It acts as both a catalyst and a reaction medium in this reaction. The [BF4] anion is believed to provide an acidic environment that facilitates the reaction. []

Q6: Has [EMIM][BF4] been explored in biomass conversion?

A6: Research has investigated the use of [EMIM][BF4] as a catalyst for hydrolyzing Saccharina japonica, a macroalgae species, to produce reducing sugars. Results suggest that [EMIM][BF4] can effectively catalyze this process, indicating its potential application in biomass conversion for biofuel production. []

Q7: Have QSAR models been developed for [EMIM][BF4]?

A7: Yes, QSPR (Quantitative Structure-Property Relationship) models have been developed to correlate the activity coefficients at infinite dilution of organic solutes in [EMIM][BF4] with their structural descriptors, including dipole moment, energy gap, hydration energy, and hydrophobic parameters. []

Q8: Have molecular dynamics simulations been used to study [EMIM][BF4]?

A8: Yes, molecular dynamics simulations have been used extensively to study the structure and properties of [EMIM][BF4] in various applications, such as understanding its behavior in mixtures with ethanol, water, and other solvents. [, , ]

Q9: Can [EMIM][BF4] be used in electrochemical applications?

A9: Yes, [EMIM][BF4] shows promise as an electrolyte in various electrochemical applications.

- It has been investigated for use in supercapacitors, demonstrating high specific capacitance and energy density. []

- It has also been studied as an electrolyte component in sodium-ion batteries, exhibiting a wide electrochemical stability window and promising ionic conductivity. []

Q10: How does [EMIM][BF4] interact with metal surfaces?

A10: [EMIM][BF4] has been studied in electrochemical systems involving metal electrodes:

- In situ STM studies reveal that [EMIM][BF4] does not induce rapid surface reconstruction on a Cd(0001) electrode. []

- EQCM studies demonstrate the electrochemical behavior of the [Au(III)Cl4]−-[Au(I)Cl2]−-Au(0) redox system in [EMIM][BF4], highlighting its potential in gold electrochemistry. []

Q11: Has [EMIM][BF4] been investigated as a mobile phase additive in HPLC?

A11: Yes, [EMIM][BF4] has been explored as a green alternative mobile phase additive in HPLC for lipophilicity assessment. While it effectively reduces silanophilic interactions, it might not be ideal for reproducing octanol-water partitioning due to ion pair formation with basic compounds. []

Q12: Are there any studies on the environmental impact of [EMIM][BF4]?

A12: While the provided research focuses mainly on the physicochemical and electrochemical properties of [EMIM][BF4], one study utilizes its water solubility to develop a biodegradable vibration sensor using a pullulan-[EMIM][BF4] composite. This highlights the potential for designing electronic devices with minimal environmental impact. []

Q13: Are there any alternative ionic liquids similar to [EMIM][BF4]?

A13: Yes, various other ionic liquids with different cation and anion combinations are being explored as potential alternatives to [EMIM][BF4]. The choice of an ionic liquid depends on the specific application and desired properties. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。